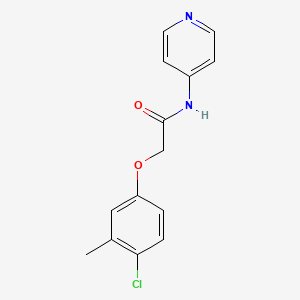
N-1,3-benzodioxol-5-yl-2-chloro-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2-chloro-4-methylbenzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is commonly referred to as BD or 2C-B, and it belongs to the family of phenethylamines. BD has been shown to have unique properties that make it a valuable tool for researchers in a variety of fields. In
作用机制
The mechanism of action of BD is not fully understood, but it is believed to involve the activation of the serotonin receptor. BD has been shown to have a high affinity for the 5-HT2A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT2A receptor has been linked to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
BD has been shown to have a variety of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. BD has also been shown to affect the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the main advantages of using BD in lab experiments is its unique pharmacological profile. BD has been shown to have a high affinity for the 5-HT2A receptor, which makes it a valuable tool for studying the effects of serotonin on the brain. However, one of the limitations of using BD is its potential for abuse. BD is a Schedule I controlled substance in the United States, which means that it has a high potential for abuse and no accepted medical use.
未来方向
There are several future directions for research involving BD. One area of interest is the development of new drugs that target the serotonin receptor. BD has been shown to have a high affinity for the 5-HT2A receptor, which makes it a valuable tool for drug discovery. Another area of interest is the use of BD in the treatment of psychiatric disorders such as depression and anxiety. BD has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential as a therapeutic agent. Finally, there is a need for further research into the long-term effects of BD on the brain and body. BD has been shown to have unique pharmacological properties, but its potential for long-term toxicity is not fully understood.
合成方法
The synthesis of BD involves a multi-step process that begins with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane. This reaction produces 1-(2,5-dimethoxyphenyl)-2-nitropropene, which is then reduced to 2,5-dimethoxyphenethylamine. The final step involves the reaction of 2,5-dimethoxyphenethylamine with 4-methyl-2-chlorobenzoyl chloride to produce BD.
科学研究应用
BD has been used in a variety of scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, BD has been used to study the effects of serotonin on the brain and to investigate the role of the serotonin receptor in the regulation of mood and behavior. In pharmacology, BD has been used to study the effects of various drugs on the body and to investigate the mechanisms of drug action. In toxicology, BD has been used to study the effects of environmental toxins on the body and to investigate the mechanisms of toxicity.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-2-4-11(12(16)6-9)15(18)17-10-3-5-13-14(7-10)20-8-19-13/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGQTAJFDDBHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B5821821.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5821822.png)


![2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5821840.png)


![2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5821861.png)
![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)



![N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B5821904.png)